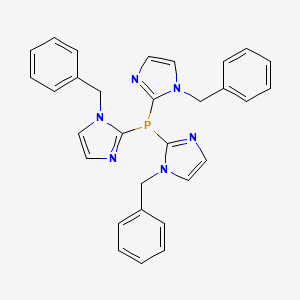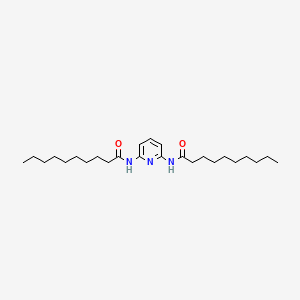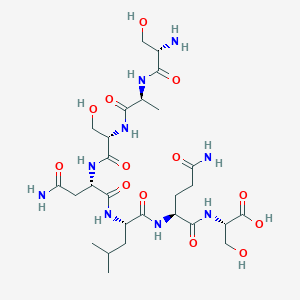![molecular formula C11H15Br2N3 B14220121 Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- CAS No. 832077-29-9](/img/structure/B14220121.png)
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- is a complex organic compound characterized by its unique structure, which includes bromine atoms, an azo group, and a methylated amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- typically involves multiple steps. One common method includes the bromination of aniline derivatives followed by azo coupling reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and azo coupling processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction typically produces amines.
Aplicaciones Científicas De Investigación
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 2,6-dibromo-: Shares the bromine substitution pattern but lacks the azo and methyl groups.
Benzenamine, 4-bromo-2,6-dimethyl-: Similar structure but with different substituents, leading to distinct chemical properties.
Uniqueness
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- is unique due to its combination of bromine atoms, an azo group, and a methylated amine
Propiedades
Número CAS |
832077-29-9 |
|---|---|
Fórmula molecular |
C11H15Br2N3 |
Peso molecular |
349.06 g/mol |
Nombre IUPAC |
2,6-dibromo-4-(tert-butyldiazenyl)-N-methylaniline |
InChI |
InChI=1S/C11H15Br2N3/c1-11(2,3)16-15-7-5-8(12)10(14-4)9(13)6-7/h5-6,14H,1-4H3 |
Clave InChI |
TUJOTWIDNRMXSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=NC1=CC(=C(C(=C1)Br)NC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
![1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene](/img/structure/B14220043.png)
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14220051.png)
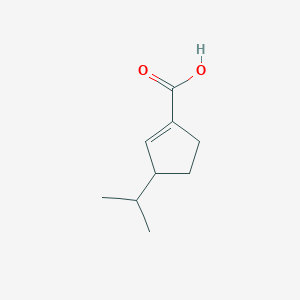
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)

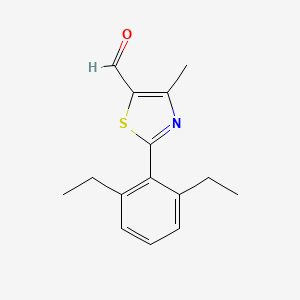
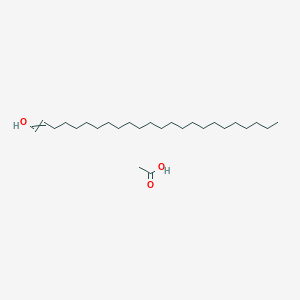
![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
